![molecular formula C19H25NO4 B4019025 N-ethyl-7,7-dimethyl-2-oxo-N-phenyl-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4019025.png)
N-ethyl-7,7-dimethyl-2-oxo-N-phenyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Description
Synthesis Analysis
The synthesis of complex spiro compounds, including those similar to N-ethyl-7,7-dimethyl-2-oxo-N-phenyl-1,8-dioxaspiro[4.5]decane-4-carboxamide, often involves multi-step chemical reactions. A method highlighted involves starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate employing dianion alkylation as a key step (Mori & Ikunaka, 1984). Another synthesis approach involves a microwave-assisted three-component one-pot cyclocondensation method for similar spiroacetal compounds (Göktaş et al., 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of chemical compounds. NMR spectroscopy and mass spectrometry are commonly used techniques for this purpose. For instance, the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate were established by NMR and mass spectrometry, techniques that would be applicable for analyzing N-ethyl-7,7-dimethyl-2-oxo-N-phenyl-1,8-dioxaspiro[4.5]decane-4-carboxamide as well (Kuroyan, Pogosyan, & Grigoryan, 1991).
Chemical Reactions and Properties
Spiro compounds can undergo a variety of chemical reactions, including cyclocondensation and acylation. These reactions are essential for modifying the compound or for synthesizing derivatives with specific properties. For example, the reaction of pyridazine-4,5-dicarboxylic anhydride with nitrogen 1,3-binucleophiles to give 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement illustrates the chemical versatility of spiro compounds (Chimichi, Nesi, & Neri, 1984).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystalline structure, are determined through experimental measurements and are critical for compound characterization. The correction of structure determinations on monomethyl-substituted spirodecanes provides insight into the importance of accurate physical characterization in understanding compound properties (Runsink & Meier, 1985).
properties
IUPAC Name |
N-ethyl-7,7-dimethyl-2-oxo-N-phenyl-1,8-dioxaspiro[4.5]decane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-20(14-8-6-5-7-9-14)17(22)15-12-16(21)24-19(15)10-11-23-18(2,3)13-19/h5-9,15H,4,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYANKZKMZCOQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CC(=O)OC23CCOC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-7,7-dimethyl-2-oxo-N-phenyl-1,8-dioxaspiro[4.5]decane-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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